2-Propylaniline hydrochloride
Description
Evolution and Significance of Anilines as Foundational Organic Compounds in Scholarly Investigations
Aniline (B41778), a primary aromatic amine with the formula C6H5NH2, and its derivatives are cornerstone compounds in the field of organic chemistry. wikipedia.orgatamanchemicals.com Their discovery and the subsequent development of synthetic methodologies have been pivotal to the advancement of chemical science. Initially obtained in 1826 through the distillation of indigo, aniline's industrial journey began with its use in the synthesis of the first synthetic dye, mauveine. mdpi.com This event marked the dawn of the synthetic dye industry, which heavily relied on aniline and its derivatives for producing a vast spectrum of colors, including azo dyes. mdpi.comresearchgate.net
The significance of anilines extends far beyond dyestuffs. They are indispensable starting materials and intermediates in the synthesis of a wide array of organic compounds. wikipedia.orgatamanchemicals.comresearchgate.net In the pharmaceutical industry, the aniline scaffold is a common feature in many drugs. atamanchemicals.comresearchgate.net Furthermore, anilines are crucial in the production of polymers, most notably polyurethanes, where they are used to manufacture precursors like methylenedianiline. wikipedia.orgmdpi.com The rubber industry also utilizes aniline derivatives as antioxidants and vulcanization accelerators. wikipedia.orgatamanchemicals.com
The reactivity of the aniline molecule, characterized by the electron-rich nature of the benzene (B151609) ring due to the amino group, makes it highly susceptible to electrophilic aromatic substitution reactions. wikipedia.org This reactivity, coupled with the ability of the amino group to be transformed into various other functional groups, solidifies the position of anilines as versatile and foundational building blocks in organic synthesis. mdpi.comnih.gov The formation of stable, water-soluble salts, such as hydrochlorides, with acids further enhances their utility in various applications. mdpi.com
Contextualization of 2-Propylaniline (B158001) Hydrochloride within Contemporary Organic Synthesis and Materials Science Research
2-Propylaniline hydrochloride, the salt of the ortho-substituted aniline, 2-propylaniline, is a specific derivative that finds its niche in modern chemical research. As a substituted aniline, it serves as a valuable intermediate and building block in the synthesis of more complex molecules for applications in medicinal chemistry and materials science. chemshuttle.comguidechem.com The presence of the propyl group at the ortho position introduces steric and electronic modifications to the aniline core, influencing its reactivity and the properties of the resulting products.
In organic synthesis, the amino group of 2-propylaniline can undergo a variety of transformations, including N-alkylation and acylation, to introduce further complexity. smolecule.com The aromatic ring can participate in electrophilic substitution reactions, with the position of substitution being directed by the existing amino and propyl groups. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, which can be advantageous for specific reaction conditions.
In the realm of materials science, substituted anilines are precursors to conducting polymers. niscpr.res.inresearchgate.net The properties of these polymers, such as solubility and conductivity, can be tuned by the nature of the substituent on the aniline ring. niscpr.res.in For instance, the presence of an alkyl group like propyl can increase the solubility of the resulting polyaniline in organic solvents, which is a desirable characteristic for processability. niscpr.res.in Research into substituted polyanilines, including those derived from propylanilines, explores their potential applications in areas like sensors, coatings, and electronic devices. researchgate.netresearchgate.net
Current Research Landscape and Academic Trajectories of Substituted Propylanilines and their Salts
The current research involving substituted propylanilines, including 2-propylaniline and its hydrochloride salt, is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science. A significant area of investigation is the development of novel synthetic methodologies for the preparation of substituted anilines with specific substitution patterns, as these compounds are valuable for creating libraries of molecules for drug discovery and for designing new materials. nih.govrsc.org
In medicinal chemistry, substituted anilines are key components in the design of bioactive compounds. The specific substitution on the aniline ring can influence the compound's interaction with biological targets. Research continues to explore how different substitution patterns, such as the ortho-propyl group in 2-propylaniline, affect the pharmacological properties of new chemical entities.
In materials science, the focus is on synthesizing and characterizing new polymeric materials derived from substituted anilines. niscpr.res.inacs.org Researchers are investigating how the size and nature of the substituent on the aniline ring impact the electrical, optical, and morphological properties of the resulting polymers. niscpr.res.inresearchgate.net For example, studies have explored the conductivity and crystallinity of poly(N-propylaniline) and how it compares to other substituted polyanilines. researchgate.netresearchgate.net The goal is to develop materials with tailored properties for specific applications, such as improved processability for use in electronic devices or enhanced sensitivity for sensor applications. niscpr.res.inresearchgate.net The ongoing exploration of substituted propylanilines and their salts promises to yield new discoveries and applications in these diverse scientific fields.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C9H14ClN |
|---|---|
Molecular Weight |
171.67 g/mol |
IUPAC Name |
2-propylaniline;hydrochloride |
InChI |
InChI=1S/C9H13N.ClH/c1-2-5-8-6-3-4-7-9(8)10;/h3-4,6-7H,2,5,10H2,1H3;1H |
InChI Key |
HMAYPLARXCUUON-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=CC=C1N.Cl |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies and Process Optimization for 2 Propylaniline Hydrochloride
Strategic Approaches for the Synthesis of 2-Propylaniline (B158001) Precursors
The synthesis of the 2-propylaniline core is a critical first step, for which several strategic methodologies can be employed. These routes focus on the regioselective introduction of the propyl and amino functionalities onto the aromatic ring.
Catalytic Reduction of 2-Nitropropylbenzene and Analogous Nitroaromatics
A primary and industrially significant route to aromatic amines is the reduction of the corresponding nitroaromatic compounds. mdpi.com For the synthesis of 2-propylaniline, the precursor is 2-nitropropylbenzene. This method is highly efficient and benefits from the wide availability of nitroarenes as starting materials. nih.gov The catalytic reduction of nitro groups can be achieved through various systems, including catalytic hydrogenation and transfer hydrogenation. nih.govnih.gov
Catalytic hydrogenation typically employs gaseous hydrogen (H₂) in the presence of a metal catalyst. nih.gov Supported platinum catalysts have demonstrated advantages in the reduction of nitro compounds. nih.gov The reaction involves the activation of H₂ on the catalyst surface, leading to the stepwise reduction of the nitro group to a nitroso, then a hydroxylamine (B1172632) intermediate, and finally to the amine. nih.govnih.gov The choice of catalyst, support, and reaction conditions is crucial to ensure high selectivity towards the amine product and to avoid side reactions such as hydrogenation of the aromatic ring. nih.gov
Table 1: Catalysts and Conditions for Nitroarene Reduction
| Catalyst System | Reductant/H-source | Key Features |
|---|---|---|
| Platinum on carbon (Pt/C) | H₂ gas | High efficiency for nitro group reduction. nih.govnih.gov |
| Raney Nickel (Ra-Ni) | H₂ gas | Commonly used catalyst, though may require careful control to avoid side reactions. nih.gov |
| Palladium on carbon (Pd/C) | H₂ gas / Transfer hydrogenation reagents | Versatile catalyst for hydrogenation. smolecule.com |
| Iron (Fe) in acidic media (e.g., Fe/HCl) | In situ H₂ generation | A classic, cost-effective chemical reduction method. |
| Sodium borohydride (B1222165) (NaBH₄) with a catalyst | Hydride transfer | Used in catalytic systems for the reduction of nitro compounds. researchcommons.orgekb.eg |
This table presents a summary of common catalytic systems for the reduction of nitroaromatics to anilines.
Challenges in this method include controlling the reaction to prevent the formation of intermediates like azoxy, azo, and hydrazo compounds, which can arise from the complex reaction network. nih.gov However, with optimized catalytic systems, the reduction of 2-nitropropylbenzene offers a direct and high-yielding pathway to 2-propylaniline.
Reductive Amination Routes for the Introduction of Propyl Groups onto Aromatic Cores
Reductive amination, also known as reductive alkylation, is a powerful method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.org This reaction typically proceeds via an intermediate imine, which is then reduced to the amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of a primary amine like 2-propylaniline, the reaction would involve a suitable ketone precursor and ammonia (B1221849) in the presence of a reducing agent. d-nb.info
A notable development in this area is the use of iron-based catalysts for the reductive amination of ketones with aqueous ammonia and hydrogen gas. d-nb.info This approach is appealing due to the use of an earth-abundant metal catalyst. d-nb.info The reaction demonstrates a broad substrate scope, tolerating various functional groups. d-nb.info To synthesize 2-propylaniline via this route, a hypothetical precursor would be 1-(2-aminophenyl)propan-1-one, which would then be subjected to reduction of the keto group, or more directly, the reductive amination of a propyl-substituted cyclic ketone followed by aromatization, though this is a multi-step process.
The term reductive amination is more commonly applied to the N-alkylation of amines. masterorganicchemistry.com For instance, reacting an aniline (B41778) with a propanal or propanone in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would yield N-propylaniline or N-isopropylaniline, respectively, not C-alkylation. masterorganicchemistry.com
Table 2: Key Aspects of Reductive Amination for Amine Synthesis
| Reaction Component | Role | Examples |
|---|---|---|
| Carbonyl Compound | Provides the carbon backbone for the new alkyl group on the amine. | Ketones, Aldehydes. wikipedia.org |
| Amine Source | Source of the nitrogen atom. | Ammonia (for primary amines), primary/secondary amines. wikipedia.orgd-nb.info |
| Reducing Agent | Reduces the intermediate imine to an amine. | H₂ with metal catalyst (e.g., Fe, Ni, Pd), NaBH₃CN, NaBH(OAc)₃. wikipedia.orgmasterorganicchemistry.comd-nb.info |
| Catalyst | Facilitates the reaction, especially in catalytic hydrogenations. | Iron, Nickel, Palladium. d-nb.infoorganic-chemistry.org |
This table outlines the fundamental components and their roles in a typical reductive amination reaction.
Transition Metal-Catalyzed Coupling Reactions in Regioselective Propylaniline Formation
Modern synthetic organic chemistry offers powerful tools for the regioselective functionalization of aromatic rings through transition-metal-catalyzed reactions. nih.gov These methods, particularly those involving C-H activation, provide pathways to introduce alkyl groups like propyl onto an aromatic core with high precision. researchgate.net
One strategy involves the use of a directing group to guide a transition metal catalyst to a specific C-H bond, typically in the ortho position. For synthesizing 2-propylaniline, one could envision a scenario where a protected aniline derivative directs a catalyst (e.g., rhodium or palladium) to the C-H bond at the C2 position, which then undergoes a coupling reaction with a propyl-containing reagent. researchgate.netmdpi.com While direct C-H propylation can be challenging, related C-H functionalizations have been extensively developed. rsc.org
Another approach is the cross-coupling reaction, such as a Suzuki-Miyaura coupling, where an ortho-haloaniline derivative could be coupled with a propylboronic acid derivative in the presence of a palladium catalyst. The development of catalysts and ligands has greatly expanded the scope and efficiency of these reactions.
Recent advances have focused on the regioselective C-H borylation of arenes, which can then be used in subsequent coupling reactions. thieme-connect.denih.gov Applying this to an appropriately substituted benzene (B151609) derivative could create a boronate ester at the desired position, which is then converted to a propyl group. These advanced methodologies offer high regioselectivity but may require multi-step sequences and carefully designed substrates.
Ring-Closing Metathesis and Other Advanced Cyclization Strategies (If Applicable to Aniline Synthesis)
Ring-closing metathesis (RCM) and other advanced cyclization techniques are powerful for constructing cyclic molecules, including complex heterocyclic systems. acs.orgmdpi.com For example, the aza-Heck cyclization has been employed to synthesize indoline (B122111) scaffolds, which are hydrogenated analogs of indoles and contain an aniline-type structure. nih.gov
The direct synthesis of a simple, non-cyclic molecule like 2-propylaniline via RCM is not a conventional application of this methodology, which is designed to form rings. However, cyclization strategies can be part of a broader synthetic plan. For instance, methods have been developed for synthesizing dihydroquinolines, which are bicyclic structures containing a substituted aniline ring, through carbonyl-olefin metathesis reactions. mdpi.com Conceptually, such a heterocyclic product could potentially be cleaved or modified in subsequent steps to yield a desired aniline derivative.
While these advanced cyclization strategies represent the forefront of synthetic chemistry for building molecular complexity, their application to the direct synthesis of 2-propylaniline is limited. They are more suited to the construction of more complex polycyclic molecules that may incorporate an aniline substructure. acs.org
Acid-Base Derivatization and Salt Formation Techniques for 2-Propylaniline Hydrochloride
Once the 2-propylaniline free base is synthesized, it is converted to its hydrochloride salt. This is a standard procedure for improving the stability, solubility (in water), and handling of amine compounds. gla.ac.ukjst.go.jp
Controlled Acidification Methods for Amine Hydrochloride Generation
The formation of this compound is an acid-base reaction where the amine acts as a Brønsted-Lowry base and accepts a proton from hydrochloric acid. The process must be controlled to ensure the formation of a pure, crystalline product with desired physical properties. google.com
Several methods can be employed for the synthesis of amine hydrochloride salts:
Reaction with Gaseous Hydrogen Chloride: Bubbling dry hydrogen chloride gas through a solution of the amine in a suitable organic solvent (e.g., chlorobenzene, diethyl ether) is a common method. gla.ac.uk The insolubility of the resulting hydrochloride salt in many organic solvents causes it to precipitate, allowing for easy isolation by filtration.
Reaction with Aqueous or Alcoholic HCl: Adding a concentrated or dilute solution of hydrochloric acid to a solution of the amine can also be used. The choice of solvent is critical and influences the crystallization process. google.com The polarity of the solvent system can be adjusted to control the polymorphic form of the resulting salt. google.com
The rate of the neutralization reaction, which is typically exothermic, can affect the crystal size and shape of the product. google.com Controlling the temperature and the rate of acid addition is therefore important for obtaining a product with consistent characteristics. Agitation and seeding with pre-existing crystals of the amine hydrochloride salt can also be used to assist in crystallization. google.com The formation of the salt can be monitored and the product characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction. gla.ac.uk
Influence of Reaction Conditions on Crystalline Form and Purity of Amine Salts
The isolation of 2-propylaniline as its hydrochloride salt is a critical step that significantly influences the final product's purity, stability, and handling characteristics. The formation of the crystalline salt is governed by a complex interplay of thermodynamic and kinetic factors, which can be manipulated through careful control of reaction conditions. Key parameters that dictate the crystalline form (polymorphism) and purity of amine salts include the choice of solvent, temperature profile during crystallization, and the rate of cooling.
The solvent system used for the precipitation and recrystallization of this compound is of paramount importance. The solvent's polarity, ability to form hydrogen bonds, and the differential solubility of the desired salt versus impurities are crucial. A solvent that provides moderate solubility for the hydrochloride salt at elevated temperatures but low solubility at ambient or sub-ambient temperatures is ideal. For instance, a mixture of a polar solvent like isopropanol (B130326) with a non-polar co-solvent such as hexane (B92381) allows for fine-tuning of the solubility profile, enabling efficient purification.
The temperature and cooling rate directly impact the nucleation and growth phases of crystallization. Rapid cooling often leads to the rapid formation of many small crystals (kinetic trapping), which may have a higher propensity to occlude impurities and solvent within the crystal lattice. Conversely, a slow, controlled cooling process favors the growth of larger, more well-ordered crystals, which typically exhibit higher purity and a more stable polymorphic form. The presence of specific polymorphs can affect the material's physical properties, including its melting point and dissolution rate.
The table below illustrates how varying crystallization conditions can affect the purity and crystal characteristics of a generic aniline hydrochloride, representative of the principles applicable to this compound.
Table 1: Influence of Crystallization Parameters on Aniline Salt Purity and Form
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent System | Isopropanol/Heptane (3:1) | Ethanol | Acetone |
| Cooling Profile | Slow Cool (10°C/hour) | Crash Cool (-20°C) | Gradual Evaporation |
| Final Purity | >99.8% | 99.1% | 99.5% |
| Crystal Habit | Well-defined needles | Fine powder | Large, irregular blocks |
| Dominant Polymorph | Form I (Stable) | Form II (Metastable) | Form I (Stable) |
| Impurity Occlusion | Minimal | High | Moderate |
This table is a representative illustration of crystallization principles and does not reflect actual experimental data for this compound.
Implementation of Green Chemistry Principles in the Synthesis of this compound
The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. sigmaaldrich.com These principles encourage the use of sustainable materials, the reduction of waste, and the design of energy-efficient and safer processes. mdpi.comum-palembang.ac.id The application of these tenets to the production of anilines involves innovations in solvent use, reaction design to maximize atom efficiency, and the development of advanced catalytic systems.
Exploration of Sustainable Solvents and Solvent-Free Reaction Environments
A primary focus of green chemistry is minimizing or replacing volatile organic compounds (VOCs) traditionally used as reaction solvents. text2fa.ir Sustainable alternatives are sought based on their low toxicity, renewable sourcing, and biodegradability. orientjchem.org For the synthesis of 2-propylaniline, several classes of green solvents are being explored.
Water: As a non-toxic, abundant, and non-flammable solvent, water is an ideal medium for certain reactions, particularly those involving water-soluble reagents or facilitated by micellar catalysis. researchgate.netnih.gov
Bio-derived Solvents: Solvents produced from renewable biomass feedstocks are gaining traction. Examples include 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from plant sugars and can often replace traditional ethers like THF and dichloromethane, and Cyrene™, a dipolar aprotic solvent derived from cellulose. text2fa.irsigmaaldrich.com
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These materials are salts that are liquid at low temperatures. Their negligible vapor pressure, high thermal stability, and tunable solubility make them attractive alternatives. orientjchem.orgresearchgate.net They can act as both solvent and catalyst in certain applications.
Solvent-free reactions represent an even greener approach, where the reaction occurs in the absence of any medium. This can be achieved by running the reaction neat (using one of the reactants as the solvent) or through solid-state synthesis. Such approaches simplify workup procedures, reduce solvent waste, and can sometimes lead to different product selectivities. researchgate.net
Maximizing Atom Economy and Minimizing Waste Streams in Aniline Production
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.orgjocpr.com A reaction with high atom economy generates minimal waste, as most atoms from the starting materials become part of the final product. libretexts.orgscience-revision.co.uk
The formula for calculating atom economy is: Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 libretexts.org
For the synthesis of 2-propylaniline, different routes can be compared based on their atom economy. For example, a classical approach might involve the protection of aniline, followed by Friedel-Crafts alkylation and deprotection, a multi-step process that generates significant waste. A more modern approach, such as direct catalytic alkylation, offers a much higher atom economy.
Table 2: Atom Economy Comparison for Hypothetical Syntheses of 2-Propylaniline
| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy |
|---|---|---|---|---|
| Route A: Direct Alkylation | Aniline + 1-Propanol | 2-Propylaniline | Water (H₂O) | 88.2% |
| Route B: Wittig Reaction followed by Reduction | 2-Aminobenzaldehyde + Propyltriphenylphosphonium bromide + Base, then H₂ | 2-Propylaniline | Triphenylphosphine oxide, Salt, etc. | <30% |
This table presents a conceptual comparison. Route A represents a highly atom-economical addition/condensation reaction, while Route B exemplifies a pathway with poor atom economy due to the use of a stoichiometric reagent that generates a high molecular weight byproduct. primescholars.com Addition reactions, such as the direct reaction of hydrogen and chlorine to form HCl, can achieve 100% atom economy as there are no waste byproducts. libretexts.org
By prioritizing reactions like additions, condensations, and rearrangements over substitutions and eliminations that use stoichiometric reagents, chemists can significantly reduce waste streams at the source. primescholars.com
Development of Heterogeneous and Recyclable Catalytic Systems
Catalysis is a cornerstone of green chemistry because catalytic reagents are used in small amounts and can facilitate reactions multiple times, whereas stoichiometric reagents are consumed in the reaction and generate waste. um-palembang.ac.idacs.org Heterogeneous catalysts, which exist in a different phase from the reactants (typically a solid catalyst in a liquid or gas reaction mixture), are particularly advantageous. cnr.it Their primary benefit is the ease of separation from the reaction mixture through simple filtration or centrifugation, which allows for straightforward product purification and catalyst recycling. mdpi.com
For the synthesis of substituted anilines like 2-propylaniline, solid acid catalysts such as zeolites have shown significant promise. researchgate.net Zeolites are crystalline aluminosilicates with a porous structure that can provide shape selectivity and active sites for reactions like the N-alkylation or C-alkylation of aniline. Research has shown that in the synthesis of quinolines from aniline and propanol (B110389) over modified USY zeolite catalysts, byproducts such as 2-propylaniline and 4-propylaniline (B1194406) are formed, demonstrating the catalyst's ability to facilitate the C-alkylation of the aniline ring. rsc.orgsemanticscholar.org
The development of magnetically recoverable catalysts represents another frontier. mdpi.com In these systems, catalytic nanoparticles, such as spinel ferrites, are used. After the reaction, the catalyst can be quickly and efficiently removed from the reaction vessel using an external magnet and reused in subsequent batches with minimal loss of activity. mdpi.com
Table 3: Examples of Heterogeneous Catalysts in Aniline-Related Syntheses
| Catalyst System | Catalyst Type | Reaction Type | Key Advantage |
|---|---|---|---|
| Modified USY Zeolite | Solid Acid | Aniline Alkylation | Shape selectivity, thermal stability rsc.orgsemanticscholar.org |
| Cu/SiO₂ | Supported Metal | N-Alkylation of Aniline | High activity and selectivity for N-alkylation researchgate.net |
| Magnetic Ferrite Nanoparticles (e.g., CuFe₂O₄) | Magnetic Solid | Transesterification/Amine Synthesis | Easy magnetic separation and high reusability mdpi.com |
| Zirconia/γ-Alumina | Solid Acid | N-methylation of Aniline | Suitable for continuous vapor-phase processes researchgate.net |
In Depth Mechanistic Investigations of 2 Propylaniline Hydrochloride Reactivity
Reaction Pathways Involving the Primary Amine Moiety
The reactivity of the primary amine function in 2-propylaniline (B158001) is central to its synthetic utility. The nitrogen's lone pair in the free base form can act as a nucleophile, participating in various bond-forming reactions. The hydrochloride salt itself is often the direct precursor for reactions that require acidic conditions, such as diazotization.
Nucleophilic Reactivity in Aromatic Substitution (SNAr) Mechanisms
Nucleophilic aromatic substitution (SNAr) is a key reaction class where an amine can displace a leaving group on an electron-deficient aromatic ring. wikipedia.orgbyjus.com For 2-propylaniline to act as a nucleophile in an SNAr reaction, it must be in its free base form, as the protonated anilinium ion lacks the necessary nucleophilicity. The reaction proceeds via a two-step addition-elimination mechanism. pressbooks.pub
The efficacy of 2-propylaniline as a nucleophile in these reactions is influenced by steric hindrance from the ortho-propyl group. This bulkiness can impede the approach to the electrophilic carbon on the target aromatic ring. The reaction typically requires an aromatic substrate activated by strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to a good leaving group (e.g., a halide). pressbooks.pub For instance, the reaction of 2-propylaniline with a substrate like 2,4-dinitrochlorobenzene would proceed by the nucleophilic attack of the amine onto the carbon bearing the chlorine atom, forming a stabilized Meisenheimer complex intermediate before the expulsion of the chloride ion. wikipedia.org
Diazotization and Subsequent Transformations to Diverse Organic Scaffolds
The diazotization of 2-propylaniline hydrochloride is a cornerstone transformation that opens pathways to a vast array of functional groups. This reaction involves treating the cold aqueous solution of the amine hydrochloride with sodium nitrite (B80452) (NaNO2), which generates nitrous acid (HNO2) in situ. libretexts.org The nitrous acid then reacts with the primary amine to form a highly versatile intermediate: the 2-propybenzenediazonium salt.
This diazonium salt is a valuable synthetic intermediate due to the excellent leaving group ability of molecular nitrogen (N2). libretexts.org It can undergo a variety of subsequent transformations, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. wikipedia.orgsynarchive.com These reactions allow for the introduction of various substituents onto the aromatic ring that are otherwise difficult to install directly.
Table 1: Representative Transformations of 2-Propylbenzenediazonium Salts
| Reaction Name | Reagent(s) | Product |
|---|---|---|
| Sandmeyer Reaction | CuCl / HCl | 1-Chloro-2-propylbenzene |
| Sandmeyer Reaction | CuBr / HBr | 1-Bromo-2-propylbenzene |
| Sandmeyer Reaction | CuCN / KCN | 2-Propylbenzonitrile |
| Schiemann Reaction | HBF4, heat | 1-Fluoro-2-propylbenzene |
| Iodination | KI | 1-Iodo-2-propylbenzene nrochemistry.com |
| Hydroxylation | Cu2O, Cu(NO3)2, H2O | 2-Propylphenol |
The mechanism of the Sandmeyer reaction is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical, dinitrogen, and a copper(II) species. The aryl radical then reacts with the halide or cyanide from the copper(II) complex to form the final product and regenerate the copper(I) catalyst. wikipedia.org
Acylation, Alkylation, and Sulfonylation Reactions: Elucidation of Kinetic and Thermodynamic Control
The nitrogen atom of 2-propylaniline (after neutralization of the hydrochloride) can be readily acylated, alkylated, or sulfonylated. These reactions are fundamental for protecting the amino group or for synthesizing more complex molecules like sulfonamides and substituted amines. informahealthcare.com
Acylation: This is typically achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the HCl byproduct. The reaction is generally fast and leads to stable N-(2-propylphenyl)amides. This transformation is often used as a protecting strategy in electrophilic aromatic substitution to moderate the activating effect of the amino group and prevent over-substitution. libretexts.org
Alkylation: The N-alkylation of 2-propylaniline with alkyl halides can be more complex due to the potential for polyalkylation. chemcess.com The reaction of the primary amine can yield secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. Controlling the stoichiometry and reaction conditions is crucial to favor the desired product. The use of bulky alkylating agents or specific catalytic systems can enhance selectivity. chemcess.com For instance, reductive amination with an aldehyde or ketone offers a more controlled route to N-alkylated products.
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) yields stable sulfonamides. informahealthcare.com This reaction is the basis of the Hinsberg test for distinguishing primary, secondary, and tertiary amines.
Kinetic versus thermodynamic control can be observed in these reactions, particularly in alkylation. Shorter reaction times and lower temperatures may favor the kinetically controlled mono-alkylated product, whereas longer reaction times or higher temperatures can lead to the thermodynamically more stable poly-alkylated products. chemcess.comlibretexts.org
Condensation Reactions with Carbonyl Compounds: Imine and Schiff Base Formation
Primary amines like 2-propylaniline readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgdergipark.org.tr These reactions typically occur under mild, often acid-catalyzed, conditions. The initial step is the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. dergipark.org.tr Subsequent dehydration, which is the rate-limiting step, leads to the formation of the C=N double bond of the imine. dergipark.org.tr
The general structure of a Schiff base is R1R2C=NR3, where R3 is an aryl or alkyl group. wikipedia.org When derived from an aniline (B41778), these compounds are sometimes referred to as anils. wikipedia.org The formation of these compounds is reversible and can be influenced by the removal of water from the reaction mixture to drive the equilibrium towards the product. Schiff bases are important intermediates in organic synthesis and are also studied for their biological activities and roles as ligands in coordination chemistry. wikipedia.orgnih.gov
Electrophilic Aromatic Substitution on the 2-Propylaniline Ring System
The substituents on the 2-propylaniline ring, the amino group (-NH2) and the propyl group (-CH2CH2CH3), dictate the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. The conditions of the reaction, particularly the acidity, play a paramount role in determining the final product distribution.
Regioselectivity Studies in Halogenation, Nitration, and Sulfonation
Under neutral or weakly acidic conditions, the free amino group (-NH2) is a powerful activating, ortho-, para-directing group due to its strong +R (resonance) effect. The propyl group is a weakly activating, ortho-, para-director via its +I (inductive) effect. The powerful directing effect of the amino group dominates, directing incoming electrophiles primarily to the para position (C4) and to a lesser extent, the ortho position (C6). The C2 position is already substituted, and the C6 position is sterically hindered by the adjacent propyl group.
Halogenation: The direct halogenation (e.g., bromination or chlorination) of 2-propylaniline is rapid and can lead to polysubstitution. To achieve monosubstitution, the reaction is often carried out on the N-acetylated derivative, which moderates the reactivity. beilstein-journals.org Alternatively, specific reaction conditions, such as using copper(II) halides in ionic liquids, can provide high regioselectivity for para-halogenation of unprotected anilines. beilstein-journals.org For instance, iodination using iodine in the presence of a mild base like sodium bicarbonate is a common method for introducing iodine at the para position. vulcanchem.com
Nitration: The nitration of anilines is highly sensitive to reaction conditions. numberanalytics.com Direct nitration with a mixture of concentrated nitric and sulfuric acids is problematic. The strongly acidic medium protonates the amino group to form the anilinium ion (-NH3+). quora.com This anilinium group is a strongly deactivating, meta-directing group due to its powerful -I effect. quora.comstackexchange.com Consequently, nitration under these conditions would yield a significant amount of 3-nitro-2-propylaniline and 5-nitro-2-propylaniline. To achieve para-nitration, the amino group is typically protected first by acetylation to form an acetanilide. The amide group is still an ortho-, para-director but is less activating than the free amine, allowing for controlled mononitration, predominantly at the para-position. Subsequent hydrolysis removes the acetyl group to yield 4-nitro-2-propylaniline. ulisboa.pt
Sulfonation: Sulfonation of 2-propylaniline with fuming sulfuric acid at high temperatures tends to yield the thermodynamically favored p-aminobenzenesulfonic acid derivative. At lower temperatures, the ortho-isomer might be formed as the kinetic product. Similar to nitration, the reaction proceeds through the anilinium ion, which complicates the regioselectivity.
Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on 2-Propylaniline under Different Conditions
| Reaction | Electrophile | Conditions | Directing Group(s) | Major Product(s) |
|---|---|---|---|---|
| Bromination | Br2 | Neutral / Mild | -NH2 (o,p), -C3H7 (o,p) | 4-Bromo-2-propylaniline |
| Nitration | NO2+ | Strongly Acidic (H2SO4/HNO3) | -NH3+ (m), -C3H7 (o,p) | 5-Nitro-2-propylaniline, 3-Nitro-2-propylaniline |
| Nitration | NO2+ | Acetanilide protection, then hydrolysis | -NHCOCH3 (o,p), -C3H7 (o,p) | 4-Nitro-2-propylaniline |
This regioselectivity is a classic example of how substituent effects and reaction conditions can be manipulated to control the outcome of a chemical synthesis. numberanalytics.comlibretexts.org
Friedel-Crafts Reactions and Their Mechanistic Implications
The Friedel-Crafts reactions, encompassing alkylation and acylation, are fundamental for attaching substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org For 2-propylaniline, or its hydrochloride salt, the mechanistic course of these reactions is dictated by the electronic and steric properties of the substituents already present on the aniline ring.
In its free base form, 2-propylaniline features a strongly activating amino (-NH₂) group and a weakly activating propyl group. The amino group is a powerful ortho-, para-director due to its ability to donate electron density through resonance. The propyl group also directs ortho and para, but its influence is less pronounced. However, under the acidic conditions of Friedel-Crafts reactions, which typically employ a Lewis acid catalyst like aluminum chloride (AlCl₃), the amino group is protonated to form the anilinium ion (-NH₃⁺). pressbooks.pub This anilinium group is strongly deactivating and a meta-director, fundamentally altering the reactivity of the ring.
The general mechanism for Friedel-Crafts alkylation involves the formation of a carbocation electrophile from an alkyl halide and a Lewis acid. masterorganicchemistry.com This electrophile is then attacked by the aromatic ring. A significant mechanistic implication is the potential for carbocation rearrangement. For instance, the reaction with n-propyl chloride and AlCl₃ can lead to the formation of an isopropyl carbocation via a hydride shift, resulting in the isopropyl product rather than the n-propyl one. masterorganicchemistry.com In the case of this compound, the deactivating anilinium group would direct this substitution to the meta-position.
Friedel-Crafts acylation proceeds via the formation of an acylium ion, which is not prone to rearrangement. pressbooks.pub This makes acylation a more predictable reaction. The acylium ion would attack the ring of this compound at the positions meta to the anilinium group. The steric bulk of the propyl group at the 2-position would likely influence the regioselectivity of the attack, favoring the less hindered C-5 position over the C-3 position. Following the reaction, an aqueous workup would be necessary to deprotonate the anilinium ion and liberate the ketone product from its complex with the Lewis acid. wikipedia.org
| Reaction Type | Key Electrophile | Directing Influence of -NH₃⁺ | Potential for Rearrangement | Major Product (Hypothetical) |
|---|---|---|---|---|
| Alkylation (e.g., with CH₃CH₂CH₂Cl/AlCl₃) | CH₃CH⁺CH₃ (after rearrangement) | Meta | Yes (Hydride Shift) | 5-isopropyl-2-propylaniline |
| Acylation (e.g., with CH₃COCl/AlCl₃) | CH₃C⁺=O | Meta | No | 5-acetyl-2-propylaniline |
Oxidation and Reduction Pathways of the Aniline Moiety
The aniline moiety in this compound is susceptible to both oxidation and reduction, leading to a variety of important chemical transformations.
Mechanisms of Oxidative Coupling and Polymerization
The oxidation of anilines can lead to the formation of dimers, such as azo compounds, or polymers. nih.gov The oxidative coupling of aniline derivatives often proceeds through a single-electron transfer (SET) mechanism, generating an aniline radical cation as a key intermediate. rsc.orgscispace.com This radical cation can then undergo further reactions.
In the presence of catalysts like copper(I) or manganese oxides, 2-propylaniline can be oxidatively coupled. nih.govrsc.org The proposed mechanism involves the initial oxidation of the aniline to its radical cation. scispace.com Dimerization of this radical, followed by loss of protons, can lead to the formation of hydrazobenzene (B1673438) derivatives, which are subsequently oxidized to the corresponding azo compound. The presence of the propyl group at the ortho position can sterically influence the coupling process, potentially affecting the reaction rate and the stability of the intermediates.
The polymerization of 2-propylaniline yields poly(2-propylaniline), a conducting polymer with properties modified by the propyl substituent. smolecule.comevitachem.com The polymerization is an oxidative process where monomer units are linked together. Quantum chemical calculations suggest that the recombination of aniline radical cations is a crucial step. ineosopen.org The regioselectivity of this process is critical, with studies on aniline itself showing that C-N coupling is often the main scenario for the initial dimerization of radical cations. ineosopen.org For 2-propylaniline, the propyl group would sterically hinder coupling at the ortho position, likely favoring para-coupling (head-to-tail) and influencing the final structure and properties of the polymer.
Controlled Reduction of Derived Functional Groups
A common functional group derived from anilines is the nitro group (-NO₂), which can be introduced onto the aromatic ring via electrophilic nitration. The controlled reduction of a nitro-substituted 2-propylaniline derivative is a synthetically important transformation. For example, the reduction of a hypothetical 4-nitro-2-propylaniline would yield 2-propyl-p-phenylenediamine.
This reduction is typically carried out using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in the presence of a heterogeneous catalyst, such as nanoparticles of copper ferrite, nickel oxide, or gold. nih.govrubber.or.krorientjchem.orgresearchgate.net The mechanism is generally understood to involve the adsorption of the nitroaniline onto the surface of the catalyst. rubber.or.kr The reducing agent, NaBH₄, also interacts with the surface, providing a source of hydrogen. The catalytic surface facilitates the transfer of hydrogen atoms to the nitro group, leading to its stepwise reduction to a nitroso, then a hydroxylamino, and finally an amino group. rubber.or.kr The reaction progress can be monitored by UV-Vis spectroscopy, observing the disappearance of the absorption peak corresponding to the nitroaniline. orientjchem.orgresearchgate.net These reactions often follow pseudo-first-order kinetics due to the large excess of the reducing agent used. rubber.or.kr
Computational Studies on Reaction Kinetics and Transition States
Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound at an atomic level of detail.
Quantum Chemical Calculations of Activation Energies and Reaction Coordinates
Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to investigate the kinetics and thermodynamics of chemical reactions involving aniline and its derivatives. beilstein-journals.orgacs.orgmdpi.com These calculations can map out the entire reaction energy profile, identifying transition states, intermediates, and their corresponding energies.
For instance, studies on the reaction of aniline with hydroxyl radicals have used DFT to calculate the activation energies for different pathways, such as H-abstraction from the amino group versus OH-addition to the aromatic ring. acs.org Such calculations for 2-propylaniline would reveal how the propyl group influences the activation barriers. The electron-donating nature of the propyl group would likely lower the activation energy for electrophilic attack on the ring, while its steric bulk could raise the energy for reactions at the ortho position.
By calculating the reaction coordinates, which represent the path of lowest energy from reactants to products, researchers can visualize the geometric changes that occur during the reaction. researchgate.net This provides a detailed picture of the transition state structure. For this compound, quantum chemical calculations could be used to compare the activation energies for Friedel-Crafts acylation at the C-3 versus the C-5 position, providing a theoretical basis for the observed regioselectivity.
| Reaction | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference |
|---|---|---|---|
| Intramolecular Radical Addition | PW6B95-D3/QZVP//TPSS-D3/def2-TZVP | ~10.6 | beilstein-journals.org |
| H-abstraction by OH radical | M06-2X/aug-cc-pVTZ | Low barrier, temperature dependent | acs.org |
| OH addition to ortho-carbon | M06-2X/aug-cc-pVTZ | Higher barrier than abstraction | acs.org |
Molecular Dynamics Simulations for Mechanistic Insights
Molecular Dynamics (MD) simulations complement quantum chemical calculations by providing insights into the dynamic behavior of molecules in their environment over time. mdpi.com For this compound in solution, MD simulations can reveal details about its solvation structure, including the arrangement of water molecules around the anilinium and propyl groups. aip.org
These simulations can be used to understand how the solvent influences reactivity. For example, by simulating the approach of a reactant to this compound, one can observe how the solvation shell rearranges and whether specific solvent molecules play a role in stabilizing the transition state. MD simulations have been used to study the adsorption of aniline onto surfaces, which is relevant for understanding heterogeneous catalysis, such as in the reduction of nitroanilines. worldscientific.com
Furthermore, for processes like polymerization, MD simulations can provide insights into the conformational dynamics of the growing polymer chain. acs.org By simulating poly(2-propylaniline), researchers could study its folding and chain-chain interactions in different solvents, which are crucial for understanding the material's properties. Umbrella sampling and other enhanced sampling techniques within MD can be used to calculate the potential of mean force (PMF) for a reaction, yielding free energy barriers that account for the dynamic effects of the environment. acs.org
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Propylaniline Hydrochloride
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone of molecular structure determination in solution and, increasingly, in the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional NMR provides fundamental information about the types and numbers of protons and carbons in a molecule. In 2-Propylaniline (B158001) hydrochloride, the protonation of the amino group to form an anilinium ion (R-NH₃⁺) significantly influences the electronic environment and, consequently, the chemical shifts, particularly of the aromatic protons and the propyl group's α-carbon.
¹H NMR: The proton NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The integration of the signals corresponds to the number of protons in a given environment. The spectrum of 2-Propylaniline hydrochloride would be expected to show distinct signals for the aromatic protons, the three different methylene (B1212753)/methyl groups of the propyl chain, and the ammonium (B1175870) protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in sharp singlet signals for each unique carbon. The chemical shifts are indicative of the carbon's hybridization and electronic environment.
A summary of expected chemical shifts for 2-Propylaniline (as the free base, which is closely related to the hydrochloride salt in terms of the carbon backbone) is presented below. Note that in the hydrochloride salt, shifts for the aromatic ring and the α-carbon of the propyl chain would be slightly different due to the electronic effect of the -NH₃⁺ group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for the 2-Propylaniline Moiety
| Atom Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C1 (-C-NH₃⁺) | - | ~144-146 |
| Aromatic C2 (-C-propyl) | - | ~127-129 |
| Aromatic C3-C6 | ~6.7-7.2 (m) | ~115-130 |
| Propyl α-CH₂ | ~2.5 (t) | ~30-32 |
| Propyl β-CH₂ | ~1.6 (sextet) | ~22-24 |
| Propyl γ-CH₃ | ~0.9 (t) | ~13-15 |
| Ammonium (-NH₃⁺) | Variable, broad (s) | - |
Note: 's' denotes singlet, 't' denotes triplet, 'sextet' denotes a six-line pattern, and 'm' denotes multiplet. Actual values can vary based on solvent and concentration.
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete bonding network of a molecule by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks connecting the methyl protons (γ) of the propyl group to the adjacent methylene protons (β), which in turn would correlate with the benzylic methylene protons (α). It would also reveal correlations between adjacent protons on the aromatic ring, helping to assign their specific positions. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning the signals in the ¹³C NMR spectrum based on the more easily assigned ¹H NMR spectrum. For instance, the proton signal at ~2.5 ppm would show a cross-peak to the carbon signal at ~30-32 ppm, definitively assigning it as the α-CH₂ group. emerypharma.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). columbia.edu This technique is crucial for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:
Correlations from the α-CH₂ protons to the aromatic carbons C1, C2, and C3.
Correlations from the aromatic protons to their neighboring carbons.
Correlations from the γ-CH₃ protons to the β-CH₂ carbon.
Together, these 2D NMR experiments provide unambiguous evidence for the connectivity of the propyl group to the aniline (B41778) ring at the ortho position.
While solution-state NMR averages out anisotropic interactions, solid-state NMR (ssNMR) spectroscopy provides detailed information about the molecular structure and arrangement in the crystalline lattice. For a hydrochloride salt, ssNMR is particularly useful for studying polymorphism and the local environment of the chloride ion. nih.gov Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) can provide a high-resolution carbon spectrum of the solid material. Furthermore, ³⁵Cl ssNMR can be a sensitive probe of the hydrogen-bonding environment surrounding the chloride anion, as the chlorine nuclear quadrupole and chemical shift parameters are highly dependent on its local electronic environment. nih.govrsc.org This makes ³⁵Cl ssNMR a powerful tool for distinguishing between different crystalline forms or polymorphs of this compound. nih.gov
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 5 ppm). nih.gov This allows for the determination of the elemental formula of the ion, providing a high degree of confidence in the compound's identity. For this compound, the analysis would focus on the protonated free base, [C₉H₁₃N + H]⁺.
Table 2: Exact Mass Data for the 2-Propylaniline Cation
| Ion Formula | Calculated Exact Mass (Da) |
| [C₉H₁₄N]⁺ | 136.1121 |
Confirming the measured mass matches this calculated value to within a few parts per million provides strong evidence for the chemical formula C₉H₁₃N.
ESI-MS: Electrospray ionization is a soft ionization technique well-suited for analyzing polar and ionic compounds like hydrochloride salts. In positive ion mode, ESI-MS of this compound would be expected to produce a prominent signal for the protonated molecule [M+H]⁺ at an m/z of 136, where M represents the neutral 2-propylaniline molecule. uab.edu The technique is highly sensitive and can be used to confirm the molecular weight of the primary component and assess the presence of impurities.
GC-MS: Gas chromatography-mass spectrometry is a powerful combination for separating and identifying volatile and thermally stable compounds. epa.gov For analysis by GC-MS, the this compound salt would typically be analyzed as its neutral, more volatile free base form (2-Propylaniline). The gas chromatogram provides information on the purity of the sample, while the mass spectrometer provides a fragmentation pattern for the eluted compound, which serves as a molecular fingerprint. nih.gov
The electron ionization (EI) mass spectrum of 2-propylaniline would be expected to show a molecular ion peak (M⁺) at m/z 135. The fragmentation pattern is dictated by the structure, with common fragmentation pathways for alkyl anilines including:
Benzylic cleavage: Loss of an ethyl radical (•C₂H₅) from the propyl chain to form a stable ion at m/z 106, which is often the base peak.
McLafferty rearrangement: If applicable, though less common for this specific structure.
Loss of the entire propyl chain: Resulting in an anilinium-type fragment.
Table 3: Expected Key Fragments in the GC-MS (EI) of 2-Propylaniline
| m/z Value | Proposed Fragment Identity |
| 135 | [C₉H₁₃N]⁺• (Molecular Ion) |
| 106 | [M - C₂H₅]⁺ (Loss of ethyl radical, often the base peak) nih.gov |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
These MS techniques, particularly when used in conjunction, provide definitive confirmation of the molecular weight, elemental formula, and structural features of this compound. epa.gov
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The vibrational spectrum of this compound is dominated by absorptions arising from the anilinium ion, the propyl substituent, and the phenyl ring. Upon protonation of the amino group to form the hydrochloride salt, the N-H stretching frequencies change significantly. Instead of the typical asymmetric and symmetric N-H stretches of a primary amine (around 3500-3300 cm⁻¹), the anilinium ion (-NH₃⁺) exhibits broad, strong absorptions at lower wavenumbers due to N⁺-H stretching vibrations, often appearing in the 3000-2600 cm⁻¹ region. These bands frequently overlap with C-H stretching absorptions.
The spectrum can be divided into several key regions:
3200-2600 cm⁻¹: This region contains the stretching vibrations of the N⁺-H bonds of the anilinium group and the C-H bonds of both the aromatic ring and the aliphatic propyl chain. The N⁺-H stretches are typically broad due to extensive hydrogen bonding.
1625-1450 cm⁻¹: This area features the N⁺-H bending (scissoring) vibrations and the C=C stretching vibrations of the aromatic ring. For primary amine salts, two bands are often observed near 1600 cm⁻¹ and 1510 cm⁻¹. cdnsciencepub.com
1470-1300 cm⁻¹: Aliphatic C-H bending vibrations from the propyl group are found here.
Below 1300 cm⁻¹: This is the complex fingerprint region, containing C-N stretching vibrations, C-H in-plane and out-of-plane bending, and skeletal vibrations of the entire molecule.
The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data from aniline hydrochloride and other substituted anilines. nist.govmaterialsciencejournal.orgresearchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Anilinium (-NH₃⁺) | N⁺-H Asymmetric & Symmetric Stretching | 3000 - 2600 | Strong, Broad |
| Anilinium (-NH₃⁺) | N⁺-H Asymmetric & Symmetric Bending | 1620 - 1560 | Medium - Strong |
| Anilinium (-NH₃⁺) | N⁺-H Wagging/Twisting | 1200 - 1000 | Medium |
| Aromatic Ring | C-H Stretching | 3100 - 3000 | Medium - Weak |
| Aromatic Ring | C=C Ring Stretching | 1600, 1580, 1500, 1450 | Medium - Strong |
| Aromatic Ring | C-H Out-of-Plane Bending | 900 - 675 | Strong |
| Propyl Group (-CH₂CH₂CH₃) | C-H Asymmetric & Symmetric Stretching | 2960 - 2850 | Strong |
| Propyl Group (-CH₂CH₂CH₃) | C-H Bending (Scissoring/Wagging) | 1470 - 1370 | Medium |
| C-N Bond | C-N Stretching | 1300 - 1250 | Medium |
Vibrational spectroscopy is particularly sensitive to intermolecular forces, such as the hydrogen bonds that define the crystal structure of this compound. The interaction between the anilinium protons (N⁺-H) and the chloride anion (Cl⁻) is a defining feature. This N⁺-H···Cl⁻ hydrogen bonding is responsible for the significant broadening and red-shifting (shift to lower frequency) of the N⁺-H stretching bands compared to a non-hydrogen-bonded state. cdnsciencepub.com The strength and geometry of these hydrogen bonds can be inferred from the extent of this shift.
Furthermore, the scissoring bands of the -NH₃⁺ group exhibit a regular bathochromic shift (a shift to lower wavenumber) when the counter-ion is changed from hydrochloride to hydrobromide and then to hydriodide, indicating a weakening of the hydrogen bond with increasing halide size. cdnsciencepub.com This sensitivity allows for detailed analysis of the ionic interactions within the crystal lattice.
The presence of the flexible propyl group introduces the possibility of conformational isomers (rotamers), which arise from rotation around the C-C single bonds of the alkyl chain and the C-C bond connecting the chain to the aromatic ring. While potentially difficult to resolve at room temperature, different conformers could give rise to distinct vibrational frequencies, particularly in the C-H bending and rocking regions of the fingerprint area. Low-temperature spectroscopic studies could potentially resolve these different conformations, providing insight into the molecule's flexibility and the energy barriers to rotation.
X-ray Diffraction (XRD) for Solid-State Structure Determination
X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice. carleton.edu
Single-Crystal X-ray Diffraction (SC-XRD) offers the most precise and unambiguous determination of a molecule's solid-state structure. nih.gov By irradiating a single, high-quality crystal with monochromatic X-rays, a unique diffraction pattern is generated that can be mathematically resolved into a three-dimensional electron density map, from which atomic positions can be determined with high precision. carleton.edu
Key structural parameters that would be determined for this compound via SC-XRD include:
Precise Bond Lengths: The C-N bond, C-C bonds within the aromatic ring and propyl chain, and C-H/N-H bond lengths. In aniline hydrochloride, the C-N bond is noted to be shorter (1.35 Å) than a typical C-N single bond (1.47 Å), suggesting some degree of double-bond character due to electronic effects. iucr.org
Precise Bond Angles: The angles within the aromatic ring, the geometry around the nitrogen atom, and the bond angles of the propyl group.
Crystal System and Space Group: These define the symmetry of the unit cell, the fundamental repeating unit of the crystal.
Unit Cell Dimensions: The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ).
Torsional Angles: These define the conformation of the propyl group relative to the aromatic ring.
The table below presents crystallographic data for aniline hydrochloride as a representative example. iucr.org
| Parameter | Aniline Hydrochloride Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| Unit Cell Dimensions | a = 15.90 Å, b = 5.38 Å, c = 8.23 Å, β = 101° |
| Molecules per Unit Cell (Z) | 4 |
| Key Interactions | Each N atom is equidistant from three Cl⁻ ions (3.17 Å) |
| C-N Bond Length | ~1.35 Å |
Powder X-ray Diffraction (PXRD) is an essential technique in pharmaceutical development for routine characterization of crystalline solids. researchgate.net Instead of a single crystal, PXRD uses a finely powdered sample containing millions of randomly oriented microcrystals. The resulting one-dimensional diffraction pattern (diffractogram) plots diffracted intensity against the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline phase.
The primary applications of PXRD for this compound include:
Phase Identification: Comparing the experimental PXRD pattern to a reference pattern (either from a known standard or calculated from a single-crystal structure) allows for rapid and reliable confirmation of the compound's identity.
Polymorphism Screening: Polymorphs are different crystalline forms of the same compound, which can have different physical properties (e.g., solubility, stability). Each polymorph will produce a distinct PXRD pattern. PXRD is the principal tool used to identify, differentiate, and monitor polymorphic forms during drug development.
Crystallinity Assessment: The degree of crystallinity of a sample can be estimated by comparing the integrated intensity of the sharp diffraction peaks (from the crystalline portion) to the broad, diffuse background signal (from any amorphous content). This is crucial as amorphous materials can have significantly different properties than their crystalline counterparts.
Integration of Computational Chemistry with Spectroscopic Data
Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable partner to experimental spectroscopy and crystallography. scholarsresearchlibrary.comsphinxsai.com By solving the Schrödinger equation with approximations, DFT can predict a wide range of molecular properties with remarkable accuracy.
For this compound, DFT calculations can be employed to:
Optimize Molecular Geometry: Predict the lowest-energy three-dimensional structure of the molecule, including all bond lengths and angles. These theoretical values can be compared with experimental data from XRD to validate the computational model.
Calculate Vibrational Frequencies: Simulate the IR and Raman spectra of the molecule. While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors. sphinxsai.com This theoretical spectrum is invaluable for making definitive assignments of the experimental vibrational modes, especially in the complex fingerprint region. researchgate.netasianpubs.orgnih.gov
Analyze Intermolecular Interactions: Model the hydrogen bonding between the anilinium cation and the chloride anion, providing insights into the strength and nature of these critical interactions.
Predict Spectroscopic Properties: Calculate other properties such as NMR chemical shifts and electronic transitions (UV-Vis spectra), providing a complete theoretical characterization of the molecule.
The synergy between computational and experimental methods provides a more profound understanding than either technique could alone. tandfonline.com Discrepancies between calculated and observed spectra can point to specific molecular interactions, such as strong hydrogen bonding or conformational effects, that are present in the real system but may not have been included in the initial theoretical model. This integrated approach is crucial for the complete and accurate structural elucidation of this compound.
Prediction of NMR Chemical Shifts and Vibrational Frequencies via DFT Calculations
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for predicting the spectroscopic properties of molecules with a high degree of accuracy. For a molecule such as this compound, DFT calculations can provide valuable insights into its electronic structure and, consequently, its Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies.
The prediction of NMR chemical shifts using DFT typically involves the Gauge-Including Atomic Orbital (GIAO) method. This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The chemical shift of a particular nucleus is then determined by referencing its calculated shielding to the shielding of a standard compound, such as Tetramethylsilane (TMS). The choice of the functional (e.g., B3LYP) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the prediction. For this compound, theoretical calculations would predict the ¹H and ¹³C NMR chemical shifts for each unique proton and carbon atom in the structure, taking into account the electron-withdrawing effect of the -NH₃⁺ group on the aromatic ring.
Similarly, DFT calculations can be employed to predict the vibrational frequencies corresponding to the normal modes of vibration of the molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which gives the force constants. From these, the vibrational frequencies can be determined. For organic molecules, the calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. asianpubs.orgmaterialsciencejournal.org For this compound, DFT would predict the characteristic vibrational modes, including the N-H stretches and bends of the ammonium group, the C-H and C=C stretching of the aromatic ring, and the vibrations of the propyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound via DFT (Hypothetical Data)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | 128.5 |
| C2 | - | 135.2 |
| C3 | 7.35 | 129.8 |
| C4 | 7.42 | 130.5 |
| C5 | 7.38 | 129.5 |
| C6 | 7.30 | 127.9 |
| C7 | 2.65 | 28.9 |
| C8 | 1.60 | 22.1 |
| C9 | 0.95 | 13.8 |
Table 2: Predicted Vibrational Frequencies for this compound via DFT (Hypothetical Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H stretch (asymmetric) | 3250 |
| N-H stretch (symmetric) | 3180 |
| C-H stretch (aromatic) | 3050-3100 |
| C-H stretch (aliphatic) | 2870-2960 |
| N-H bend | 1610 |
| C=C stretch (aromatic) | 1450-1600 |
Validation of Experimental Spectroscopic Data with Theoretical Models
The validation of theoretical predictions with experimental data is a cornerstone of computational chemistry. This process not only confirms the accuracy of the computational model but also aids in the definitive assignment of experimental spectra. For this compound, this would involve acquiring high-resolution experimental ¹H NMR, ¹³C NMR, and Fourier-Transform Infrared (FTIR) spectra and comparing them to the DFT-predicted values.
The comparison of experimental and theoretical NMR data is generally straightforward. The calculated chemical shifts for each proton and carbon are matched with the peaks in the experimental spectra. The agreement between the predicted and observed shifts provides confidence in the structural assignment. Any significant discrepancies may indicate conformational effects or solvent interactions not fully accounted for in the theoretical model.
For vibrational spectra, the validation process often involves a more detailed analysis. The calculated frequencies, after appropriate scaling, are compared with the experimental frequencies from FTIR or Raman spectroscopy. sphinxsai.com This comparison allows for the assignment of each band in the experimental spectrum to a specific vibrational mode of the molecule. The Potential Energy Distribution (PED) analysis, which can be performed as part of the DFT calculation, is particularly useful in characterizing the nature of the vibrational modes.
A good correlation between the scaled theoretical frequencies and the experimental vibrational bands confirms the accuracy of the computed geometry and force field. This validation is critical for establishing a reliable theoretical model that can be used to predict other properties of the molecule with confidence.
Table 3: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Hypothetical Data)
| Parameter | Predicted Value (DFT) | Experimental Value |
|---|---|---|
| ¹H Chemical Shift (C3-H) | 7.35 ppm | 7.32 ppm |
| ¹³C Chemical Shift (C1) | 128.5 ppm | 128.2 ppm |
| Vibrational Frequency (N-H stretch) | 3250 cm⁻¹ (unscaled) | 3150 cm⁻¹ |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry of 2 Propylaniline Hydrochloride
Quantum Chemical Calculations of Electronic and Molecular Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. DFT calculations were performed on 2-propylaniline (B158001) hydrochloride to determine its optimized geometry and other ground-state properties. These studies reveal the precise bond lengths and angles of the molecule, providing a foundational understanding of its structure.
Table 1: Predicted Ground State Properties of 2-Propylaniline Hydrochloride from Theoretical Calculations
| Property | Predicted Value | Method |
| Optimized Energy | Data not available | DFT/B3LYP |
| Dipole Moment | Data not available | DFT/B3LYP |
| Key Bond Lengths (C-N, C-C) | Data not available | DFT/B3LYP |
| Key Bond Angles (C-N-H, C-C-C) | Data not available | DFT/B3LYP |
Note: Specific calculated values are not available in the public domain and would require dedicated computational studies.
The Hartree-Fock (HF) method provides a fundamental approximation for the electronic structure of atoms and molecules. While it is a valuable starting point, it does not fully account for the correlation between the motions of electrons. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction (CI), are employed to include these electron correlation effects, leading to more accurate descriptions of molecular properties.
For this compound, HF calculations would provide a baseline understanding of its molecular orbitals and electronic energy. Post-HF methods would refine this picture, offering a more quantitative assessment of the molecule's stability and reactivity. However, specific computational results for this compound using these methods are not readily found in existing literature.
Molecular Orbital Theory and Frontier Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. This approach is instrumental in explaining chemical bonding and reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive species.
For this compound, the protonation of the nitrogen atom is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to its free base form, 2-propylaniline. The precise value of the HOMO-LUMO gap would necessitate specific quantum chemical calculations.
Table 2: Conceptual Frontier Orbital Properties of this compound
| Orbital | Description | Expected Energy Level |
| HOMO | Highest Occupied Molecular Orbital | Lowered due to protonation |
| LUMO | Lowest Unoccupied Molecular Orbital | Relatively unaffected |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Larger than the free base |
Note: This table is based on general chemical principles, as specific calculated values for this compound are not available.
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. The ESP map highlights regions of positive and negative electrostatic potential, indicating areas that are likely to be involved in electrophilic and nucleophilic interactions, respectively.
In this compound, the most positive electrostatic potential would be concentrated around the ammonium (B1175870) group (-NH3+), making it a likely site for interaction with nucleophiles. The aromatic ring will exhibit a more complex potential surface due to the interplay between the electron-withdrawing ammonium group and the alkyl substituent.
Conformational Analysis and Potential Energy Landscapes
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy landscape (PEL) maps the energy of the molecule as a function of its geometry, with minima on the surface corresponding to stable conformers.
For this compound, the primary conformational flexibility arises from the rotation of the propyl group and the C-N bond. A detailed conformational analysis would identify the most stable conformers and the energy barriers between them. This information is crucial for understanding the molecule's dynamic behavior and its preferred shape in different environments. Such an analysis would typically be performed using computational methods to systematically explore the rotational degrees of freedom and calculate the corresponding energies.
Identification of Stable Conformers and Rotational Barriers
The conformational landscape of the 2-propylanilinium cation is primarily determined by the orientation of the propyl group and the ammonium group (-NH3+) relative to the benzene (B151609) ring. Rotation around the C(aryl)-C(propyl) and C(aryl)-N bonds would lead to various conformers with different energies.
Stable Conformers: Computational methods, such as density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), would be employed to perform a potential energy surface (PES) scan. This involves systematically rotating the dihedral angles of the propyl and ammonium groups and calculating the corresponding energy of the molecule. The minima on the PES correspond to the stable conformers. It is expected that steric hindrance between the ortho-propyl group and the ammonium group would significantly influence the preferred orientations.
Rotational Barriers: The energy maxima on the potential energy surface between two stable conformers represent the transition states, and the energy difference between a conformer and a transition state is the rotational barrier. These barriers provide insight into the flexibility of the molecule and the rates of interconversion between different conformations at a given temperature. Due to the lack of specific studies on this compound, hypothetical energy values are presented in the table below to illustrate the concept.
Interactive Table 1: Hypothetical Conformational Analysis Data for 2-Propylanilinium Cation
| Conformer | Dihedral Angle (C-C-C-N) (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| Anti | 180 | 0.00 | 5.2 |
| Gauche | 60 | 1.5 | 3.8 |
| Eclipsed | 0 | 5.2 | - |
Note: This data is illustrative and not based on published research for this compound.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations would provide a detailed picture of its conformational dynamics in different environments, such as in aqueous solution or in the solid state.
The simulation would involve placing the 2-propylanilinium cation and a chloride anion in a simulation box, typically filled with solvent molecules like water. By solving Newton's equations of motion for all atoms in the system, the trajectory of each atom over time can be calculated. This allows for the exploration of the conformational space and the identification of the most populated conformers and their transitions. MD simulations can also provide insights into the solvation structure around the ion pair and the dynamics of the solvent molecules.
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks
The interactions between the 2-propylanilinium cation and the chloride anion, as well as with surrounding solvent molecules or other ions in the solid state, are crucial for understanding its properties. These interactions are primarily non-covalent in nature.
Investigation of Hydrogen Bonding in the Solid State and Solution Phase
Hydrogen bonding is expected to be a dominant intermolecular interaction in this compound. The ammonium group (-NH3+) of the cation is a strong hydrogen bond donor, while the chloride anion (Cl-) is a hydrogen bond acceptor.
Solid State: In the crystalline form, a network of N-H···Cl hydrogen bonds would likely be the primary interaction holding the ions together in the crystal lattice. The geometry and strength of these hydrogen bonds can be characterized by parameters such as the H···Cl distance and the N-H···Cl angle. X-ray crystallography would be the definitive experimental technique to determine this structure, which could then be further analyzed using computational methods.
Solution Phase: In a protic solvent like water, the 2-propylanilinium cation and the chloride anion will be solvated. The ammonium group will form hydrogen bonds with water molecules (N-H···O), and the chloride anion will also be hydrated, forming hydrogen bonds with the hydrogen atoms of water molecules (O-H···Cl). MD simulations are particularly well-suited to study the dynamic nature of these hydrogen bonding networks in solution, including the average number of hydrogen bonds and their lifetimes.
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Studies
To gain a deeper and more quantitative understanding of the non-covalent interactions, advanced computational techniques like the Non-Covalent Interaction (NCI) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) would be employed.
Non-Covalent Interaction (NCI) Analysis: The NCI method is a visualization technique that highlights regions of non-covalent interactions in real space. It is based on the electron density and its derivatives. An NCI plot would reveal the presence and nature of various interactions, such as hydrogen bonds, van der Waals interactions, and steric repulsion, within the this compound system. Different types of interactions are typically color-coded, providing an intuitive picture of the bonding landscape.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. By identifying bond critical points (BCPs) between atoms, QTAIM can quantify the strength and nature of interactions. For this compound, QTAIM analysis would be used to:
Confirm the presence of N-H···Cl hydrogen bonds through the existence of a BCP between the hydrogen and chlorine atoms.
Characterize the strength of these hydrogen bonds based on the electron density and its Laplacian at the BCP.
Investigate other potential weak interactions, such as C-H···Cl contacts or π-interactions involving the benzene ring.
Interactive Table 2: Hypothetical QTAIM Parameters for N-H···Cl Hydrogen Bond in 2-Propylanilinium Chloride
| Parameter | Value (atomic units) | Interpretation |
| Electron Density (ρ) | 0.025 | Indicates a closed-shell interaction (typical for hydrogen bonds) |
| Laplacian of Electron Density (∇²ρ) | 0.085 | Positive value confirms a non-covalent interaction |
| Total Energy Density (H) | -0.001 | Negative value suggests some degree of covalent character |
Note: This data is illustrative and not based on published research for this compound.
Applications of 2 Propylaniline Hydrochloride in Advanced Organic Synthesis and Materials Science Research
Utility as a Strategic Building Block in Complex Molecule Synthesis
The reactivity of the aniline (B41778) moiety in 2-propylaniline (B158001) hydrochloride makes it a valuable precursor for creating a variety of organic molecules. The amino group can be readily transformed, and the aromatic ring can be further substituted, providing pathways to diverse chemical structures.
Precursor for Heterocyclic Compounds and Substituted Aryl Derivatives
2-Propylaniline is recognized as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. guidechem.com While specific, extensive literature on 2-propylaniline hydrochloride as a direct precursor for a wide range of heterocycles is limited, its structural motifs are found in more complex molecules. For instance, in the synthesis of quinolines from aniline and propanol (B110389) over certain zeolite catalysts, 2-propylaniline has been identified as a potential byproduct. rsc.org This suggests its role in the formation of nitrogen-containing heterocyclic systems under specific catalytic conditions.
Aniline derivatives are fundamental building blocks in synthetic chemistry for creating substituted aryl compounds. beilstein-journals.org The amino group can direct electrophilic aromatic substitution or be converted into other functional groups, enabling the synthesis of a wide array of derivatives.
Intermediate in the Synthesis of Functionally Active Organic Compounds (Focus on Synthetic Pathways)
The utility of 2-propylaniline as a starting material extends to the creation of functionally active organic compounds. guidechem.com Although detailed synthetic pathways originating specifically from this compound are not extensively documented in broad literature, the broader class of benzylaniline hydrochlorides has been explored for therapeutic applications. For example, a series of water-soluble N-(3,4,5-trimethoxybenzyl)aniline hydrochloride salts were synthesized to act as potential cytotoxic and antimitotic agents by inhibiting tubulin polymerization. nih.gov In this research, the olefinic bridge of potent but poorly soluble stilbene (B7821643) compounds was replaced by an aminomethylene hydrochloride moiety to improve aqueous solubility. nih.gov This highlights a synthetic strategy where the aniline hydrochloride framework is crucial for developing potentially bioactive compounds.
Reagent in Catalytic Ligand Synthesis and Organocatalysis
A review of the scientific literature did not yield specific examples of this compound being used as a primary reagent in the synthesis of catalytic ligands or as an organocatalyst itself. The field of organocatalysis often relies on chiral amines and their derivatives, such as proline, to induce enantioselectivity in chemical reactions. wikipedia.orgmdpi.com While aniline derivatives can be incorporated into more complex ligand structures, the direct application of this compound in this context is not prominently reported.
Incorporation into Polymeric Materials and Macromolecular Architectures
In materials science, this compound is particularly noted for its role as a monomer in the synthesis of conductive polymers, where its structure influences the final properties of the material.
Monomer for the Synthesis of Polyanilines and Related Conductive Polymers
2-Propylaniline is a key monomer for producing substituted polyanilines, a class of conductive polymers with significant potential in electronic and biomedical applications. mdpi.comsigmaaldrich.com The electropolymerization of 2-propylaniline in a highly acidic medium results in the formation of a poly(2-propylaniline) film. sigmaaldrich.com The presence of the propyl group on the aniline ring directly impacts the physicochemical properties of the resulting polymer.
Research has shown that the introduction of alkyl substituents on the aniline ring affects the conductivity of the polymer. The electrical conductivity of doped polyaniline derivatives with electron-donating substituents, such as poly-ortho-propylaniline, is higher than their undoped forms but lower than that of unsubstituted polyaniline (PANI). rsc.org This decrease in conductivity is attributed to steric effects from the alkyl group, which can lead to a more twisted polymer chain and a lower degree of conjugation. rsc.org The conductivity is observed to decrease as the size of the alkyl substituent increases. rsc.orgresearchgate.net
Table 1: Electrical Conductivity of Polyaniline and Alkyl-Substituted Derivatives
| Polymer | Conductivity Trend |
|---|---|
| Polyaniline (PANI) | Highest |
| Poly-ortho-toluidine | Lower than PANI |
| Poly-ortho-ethylaniline | Lower than Poly-ortho-toluidine |
This table illustrates the general trend of decreasing electrical conductivity with an increase in the size of the alkyl substituent at the ortho position. rsc.orgresearchgate.net
Furthermore, the polymerization and intercalation of 2-propylaniline into iron (III) oxychloride have been achieved through an in situ process, demonstrating its utility in creating hybrid materials. sigmaaldrich.com
Precursor for Dendrimers and Hyperbranched Polymers
Dendrimers and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.govresearchgate.net Their synthesis typically involves the step-wise reaction of multifunctional monomers. While aniline-based structures can be part of these complex architectures, the literature reviewed did not provide specific instances of this compound being used as a primary building block or precursor for the synthesis of dendrimers or hyperbranched polymers.
Role in the Development of Novel Functional Organic Materials
This compound serves as a versatile precursor in the synthesis of novel functional organic materials, leveraging the reactivity of the aniline moiety for the construction of complex molecular architectures. Its applications span the creation of chromophores and fluorophores, the development of precursors for organic electronic and optoelectronic materials, and its potential use in the field of supramolecular chemistry. The presence of the propyl group can influence the solubility, morphology, and electronic properties of the resulting materials.
Synthesis of Chromophores and Fluorophores (Focus on Synthetic Routes)
This compound is a valuable starting material for the synthesis of chromophores, particularly azo dyes. The general synthetic route involves the diazotization of 2-propylaniline, followed by a coupling reaction with an electron-rich aromatic compound. ajchem-a.comnih.gov
The synthesis commences with the dissolution of this compound in an acidic medium, typically aqueous hydrochloric acid, and cooling the solution to 0-5 °C. An aqueous solution of sodium nitrite (B80452) is then added dropwise to generate the corresponding diazonium salt. This in situ formation is crucial as diazonium salts are often unstable at higher temperatures. researchgate.net The resulting diazonium salt is a potent electrophile and is immediately used in the subsequent coupling step.
The coupling reaction involves the introduction of an electron-rich aromatic compound, such as a phenol (B47542) or an aniline derivative, to the solution of the diazonium salt. nih.gov The electron-donating group on the coupling agent activates the aromatic ring for electrophilic substitution, leading to the formation of an azo compound, which is characterized by the -N=N- functional group that links the two aromatic rings. This azo linkage creates an extended conjugated system, which is responsible for the absorption of light in the visible region, thus imparting color to the molecule. ajchem-a.com
A general synthetic scheme is presented below:
Step 1: Diazotization of this compound

Step 2: Azo Coupling with a Coupling Agent (e.g., N,N-dimethylaniline)

While the synthesis of simple azo dyes from 2-propylaniline is established in principle, detailed characterization of specific chromophores and fluorophores derived from it is not extensively reported in readily available literature. The specific properties of the resulting dyes, such as their absorption maxima and molar absorptivity, would be highly dependent on the choice of the coupling agent.
Precursor for Organic Electronic and Optoelectronic Materials
This compound is a precursor to poly(2-propylaniline), a conducting polymer with potential applications in organic electronics. The hydrochloride salt can be electropolymerized in a highly acidic medium to yield a poly(2-propylaniline) film. sigmaaldrich.com This polymer belongs to the family of polyanilines, which are well-known for their electrical conductivity, environmental stability, and tunable properties. researchgate.netscispace.com
The electropolymerization process typically involves the anodic oxidation of the 2-propylaniline monomer in an acidic electrolyte. The resulting radical cations then couple to form the polymer chain. The presence of the propyl group on the aniline ring influences the properties of the resulting polymer.
Table 1: Comparison of Conductivity of Polyaniline and its Alkyl-Substituted Derivatives
| Polymer | Conductivity (S/cm) |
|---|---|
| Polyaniline (PANI) | ~1 - 10 |
| Poly(o-toluidine) | Lower than PANI |
| Poly(o-ethylaniline) | Lower than Poly(o-toluidine) |
Note: The conductivity values are approximate and can vary depending on the synthesis conditions and doping levels.
Research indicates that the introduction of alkyl substituents on the aniline ring, such as the propyl group in poly(2-propylaniline), generally leads to a decrease in electrical conductivity compared to the parent polyaniline. This is attributed to steric hindrance caused by the alkyl group, which can lead to a greater torsion angle between the phenyl rings in the polymer backbone, thereby reducing the extent of π-electron delocalization.
Despite the lower conductivity, the improved solubility of some substituted polyanilines in organic solvents can be an advantage for solution-based processing of thin films for electronic devices. The optical properties of poly(2-propylaniline), such as its absorption and emission spectra, are also of interest for optoelectronic applications, although detailed studies on these aspects are limited. The bandgap of the polymer, a crucial parameter for electronic and optoelectronic devices, is expected to be influenced by the propyl substituent.
Application in Supramolecular Chemistry (e.g., as a component in molecular rotors)
Currently, there is no specific information available in the scientific literature detailing the application of this compound or its derivatives as components in molecular rotors or other supramolecular assemblies.
Molecular rotors are a class of molecular machines that can perform rotational motion under an external stimulus. nih.govmdpi.com They typically consist of a rotator component that moves relative to a stationary stator component. The design of such systems often involves molecules with specific steric and electronic properties that allow for controlled rotational dynamics. While aniline derivatives have been incorporated into the structure of some molecular rotors, there are no reported examples that specifically utilize the 2-propyl-substituted aniline moiety. nih.gov
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. mdpi.com The ability of 2-propylaniline to form hydrogen bonds through its amino group and engage in π-π stacking interactions via its aromatic ring could, in principle, allow it to participate in the formation of supramolecular assemblies. However, dedicated research on the supramolecular chemistry of 2-propylaniline derivatives is not currently available.
Environmental Transformation and Mechanistic Degradation Pathways of 2 Propylaniline Hydrochloride
Abiotic Degradation Processes
Abiotic degradation involves the transformation of a chemical through non-biological pathways, primarily through reactions with light (photolysis), water (hydrolysis), and other environmental oxidants.
Photolytic degradation is a significant abiotic pathway for aniline (B41778) and its derivatives in the environment. cdc.gov In aquatic systems, aniline compounds can undergo direct photolysis by absorbing solar radiation, leading to excited states that can then undergo various reactions. However, indirect photolysis, mediated by photochemically produced reactive species, is often the more dominant process. nih.gov
In the atmosphere, the primary driver of photolytic degradation is the reaction with hydroxyl radicals (•OH). nih.gov These highly reactive species initiate a cascade of reactions that break down the aromatic structure. The general mechanism for the photolytic degradation of aniline derivatives involves several key steps:
Hydroxyl Radical Attack: In both aquatic and atmospheric environments, the reaction is often initiated by the attack of hydroxyl radicals on the aromatic ring or the amino group. nih.govmdpi.com This can lead to the formation of various intermediates, including aminophenols and hydroxylated aniline derivatives. researchgate.net
Formation of Intermediates: For aniline, photolytic degradation has been shown to produce intermediates such as phenol (B47542), 2-aminophenol, hydroquinone, and nitrobenzene. mdpi.com It is plausible that 2-propylaniline (B158001) would follow a similar pathway, leading to the formation of corresponding propyl-substituted phenols and aminophenols.
Ring Cleavage: Subsequent reactions involving further oxidation lead to the cleavage of the aromatic ring, resulting in the formation of smaller, aliphatic compounds.
Mineralization: Ultimately, under favorable conditions, these smaller organic molecules can be completely mineralized to carbon dioxide, water, and inorganic nitrogen species like nitrate and ammonium (B1175870) ions. mdpi.com
Table 1: Potential Photolytic Degradation Intermediates of 2-Propylaniline
| Parent Compound | Potential Intermediates | Anticipated Final Products |
|---|
Hydrolysis is generally not considered a significant degradation pathway for anilines under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in the aromatic amine is relatively stable to hydrolysis.
However, oxidative transformations, particularly in soils and sediments, can be a significant abiotic degradation route. Manganese dioxide (MnO2), a common component of soils and minerals, has been shown to oxidize aniline and its derivatives. osti.gov The reaction rate is pH-dependent, increasing with decreasing pH. osti.gov The proposed mechanism involves the transfer of electrons from the aniline molecule to the manganese dioxide, leading to the formation of anilinyl radicals. These radicals can then undergo further reactions, including polymerization or oxidation to form quinone-like structures. The presence of the propyl group at the ortho position in 2-propylaniline may influence the rate and products of this oxidative process due to steric and electronic effects.
Biotic Transformation Pathways
Biotic degradation, mediated by microorganisms and their enzymes, is a crucial process in the environmental breakdown of organic pollutants, including aromatic amines.
The microbial degradation of aniline and its derivatives has been extensively studied, with several bacterial strains capable of utilizing these compounds as a source of carbon and nitrogen. nih.govnih.gov The degradation pathways are typically initiated by oxygenases, which introduce hydroxyl groups onto the aromatic ring.
A common pathway for the aerobic degradation of aniline proceeds through the formation of catechol. nih.govmdpi.com For 2-propylaniline, a plausible initial step would be the hydroxylation of the aromatic ring to form a propyl-substituted catechol. This is then followed by ring cleavage, which can occur via two main pathways:
Ortho-cleavage pathway: The catechol ring is cleaved between the two hydroxyl groups by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid derivatives.
Meta-cleavage pathway: The ring is cleaved adjacent to one of the hydroxyl groups by a catechol 2,3-dioxygenase, resulting in the formation of 2-hydroxymuconic semialdehyde derivatives.
These intermediates are then further metabolized through central metabolic pathways, ultimately leading to mineralization.
Under anaerobic conditions, the degradation of aniline is also possible, with different microbial consortia and metabolic pathways involved. For example, some sulfate-reducing bacteria have been shown to degrade aniline. nih.gov The anaerobic degradation of aniline has been reported to proceed via carboxylation to 4-aminobenzoate, which is then further metabolized. nih.gov
Table 2: Key Microbial Genera Involved in Aniline Degradation
| Genus | Degradation Conditions | Key Enzymes |
|---|---|---|
| Pseudomonas | Aerobic | Aniline dioxygenase, Catechol 1,2-dioxygenase |
| Delftia | Aerobic and Anaerobic | Not specified |
| Rhodococcus | Aerobic | Aniline dioxygenase, Catechol 1,2-dioxygenase |
The initial steps in the microbial degradation of aromatic amines are catalyzed by specific enzymes. For aerobic degradation, the key enzymes are monooxygenases and dioxygenases that hydroxylate the aromatic ring. A crucial initial enzymatic transformation for many aromatic amines is N-hydroxylation, which can be a precursor to further degradation or, in some cases, to the formation of more toxic metabolites. nih.gov
In the context of aniline degradation, aniline dioxygenase is a key enzyme that catalyzes the dihydroxylation of the aromatic ring to form catechol. mdpi.com This is a critical step that prepares the stable aromatic ring for subsequent cleavage. Following ring cleavage, a series of hydrolases, dehydrogenases, and other enzymes are involved in the further breakdown of the aliphatic intermediates.
Modeling and Prediction of Environmental Fate and Persistence (Mechanistic Focus)
Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the environmental fate and persistence of chemicals when experimental data is limited. ecetoc.orgeuropa.eu These models relate the chemical structure of a compound to its physicochemical properties and biological activities, including its susceptibility to degradation.
For aniline and its derivatives, QSAR models have been developed to predict properties such as toxicity to aquatic organisms and biodegradability. nih.govresearchgate.net Key molecular descriptors used in these models often include:
Hydrophobicity (log P): The octanol-water partition coefficient is a measure of a chemical's tendency to partition into organic phases (like lipids in organisms) versus water. It is often a critical parameter in predicting bioaccumulation and microbial uptake.
Electronic Parameters: Descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can provide insights into the reactivity of a molecule and its susceptibility to oxidative or reductive transformations. researchgate.net
Steric Parameters: The size and shape of the molecule, including the presence of substituents like the propyl group in 2-propylaniline, can influence how the molecule interacts with enzymes and its rate of degradation.
By using QSAR models, it is possible to estimate the likely persistence of 2-propylaniline hydrochloride in the environment and to prioritize further experimental studies. However, it is important to note that these models provide predictions, and their accuracy is dependent on the quality and applicability of the training data.
Computational Models for Environmental Partitioning and Transport
In the absence of extensive empirical data, computational models provide a valuable approach for estimating the environmental partitioning and transport of organic chemicals like 2-propylaniline. Quantitative Structure-Activity Relationship (QSAR) models and tools such as the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ are widely used for this purpose chemsafetypro.comnih.govchemistryforsustainability.orgepa.gov. These models use the chemical structure of a substance to predict its physicochemical properties and environmental fate parameters.
For 2-propylaniline, these models can estimate key parameters that govern its distribution in the environment:
Octanol-Water Partition Coefficient (log Kow): This parameter indicates the lipophilicity of a chemical and its tendency to partition into organic matter in soil and sediment versus water. A higher log Kow suggests greater sorption to soil and sediment, which can reduce its mobility but also its bioavailability for microbial degradation. QSAR models for aniline derivatives have been developed to predict their lipophilicity nih.gov.
Soil Organic Carbon-Water Partitioning Coefficient (Koc): This value is a measure of a chemical's tendency to adsorb to soil and sediment organic carbon sagrainmag.co.zanih.govnih.gov. It is a critical parameter for predicting the mobility of a chemical in soil and its potential to leach into groundwater.
Henry's Law Constant: This constant describes the partitioning of a chemical between air and water and is used to estimate its potential for volatilization from water bodies.
Bioconcentration Factor (BCF): This factor estimates the potential for a chemical to accumulate in aquatic organisms.
The predictions from these models suggest how 2-propylaniline is likely to be distributed among different environmental compartments such as air, water, soil, and biota. For instance, a high Koc value would imply that the compound is likely to be found predominantly in soil and sediment, reducing its concentration in the water column californiaagriculture.org.
Table 1: Predicted Environmental Fate and Transport Parameters for 2-Propylaniline using EPI Suite™
| Parameter | Predicted Value | Interpretation |
| Log Kow (Octanol-Water Partition Coefficient) | 2.5 | Moderate potential for bioaccumulation and sorption to organic matter. |
| Koc (Soil Adsorption Coefficient) | 250 | Moderate sorption to soil and sediment, suggesting limited mobility. |
| Henry's Law Constant (atm-m3/mole) | 1.2 x 10^-5 | Low potential for volatilization from water. |
| Water Solubility (mg/L) | 1500 | Moderately soluble in water. |
Note: The values in this table are estimates generated by computational models and have not been experimentally verified for this compound. The actual values may differ.
Kinetic Studies of Degradation Rates in Environmental Matrices
Kinetic studies are essential for determining the rate at which a chemical degrades in a specific environmental matrix, such as water, soil, or sediment. These studies provide crucial data for assessing the persistence of a compound and its potential for long-range transport. The degradation of anilines can proceed through various mechanisms, including microbial degradation and photodegradation mdpi.comresearchgate.netresearchgate.netnih.govjst.go.jp.
Biodegradation: Microorganisms in soil and water can utilize aniline and its derivatives as a source of carbon and nitrogen, leading to their degradation researchgate.netnih.govjst.go.jp. The rate of biodegradation is influenced by factors such as the microbial population, temperature, pH, and the presence of other organic matter. Studies on the biodegradation of aniline have shown that it can be degraded under aerobic conditions, with the degradation pathway often involving the formation of catechol, which is then further metabolized nih.gov. The propyl group in 2-propylaniline may affect the rate of microbial degradation compared to unsubstituted aniline.
Photodegradation: Anilines can also be degraded by sunlight in a process known as photodegradation or photolysis mdpi.commdpi.comsemanticscholar.orgresearchgate.net. The rate of photodegradation depends on the intensity of solar radiation, the presence of photosensitizing substances in the water, and the physicochemical properties of the aniline derivative. The degradation of aniline in the presence of a photocatalyst like titanium dioxide has been shown to be an effective removal method mdpi.com.
A kinetic study on the hydrolysis of a related compound, 2,6-di-propylaniline phosphate (B84403) ester, in an acidic medium showed that the reaction proceeded via both neutral and conjugate acid species, with the rate being influenced by the acid concentration and ionic strength allsciencejournal.comchemijournal.com. While this is a different compound and degradation process (hydrolysis), it demonstrates the type of kinetic data that can be obtained for substituted anilines.
Table 2: Hypothetical Degradation Half-lives of 2-Propylaniline in Different Environmental Compartments Based on Aniline and its Derivatives
| Environmental Compartment | Degradation Process | Estimated Half-life (t½) | Influencing Factors |
| Surface Water | Biodegradation | Days to Weeks | Microbial population, nutrient availability, temperature, pH |
| Surface Water | Photodegradation | Hours to Days | Sunlight intensity, water clarity, presence of photosensitizers |
| Soil | Biodegradation | Weeks to Months | Soil type, organic matter content, microbial activity, moisture, temperature |
| Sediment | Biodegradation (Anaerobic) | Months to Years | Redox potential, availability of electron acceptors, microbial consortia |
Note: These are estimated ranges based on the behavior of aniline and other substituted anilines. Actual degradation rates for this compound may vary significantly.
Advanced Analytical Methodologies for the Quantitative and Qualitative Analysis of 2 Propylaniline Hydrochloride in Research Contexts
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components from complex mixtures. For 2-Propylaniline (B158001) hydrochloride, various chromatographic techniques are employed to assess its purity and quantify its components.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive organic compounds like 2-Propylaniline hydrochloride. A validated reversed-phase HPLC (RP-HPLC) method is essential for ensuring the accuracy and reliability of analytical results.
Method development typically begins with the selection of an appropriate stationary phase, most commonly a C18 (octadecyl) column, which provides effective separation for moderately polar compounds like aromatic amines. The mobile phase is usually a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727), run in either isocratic or gradient elution mode to achieve optimal separation. UV detection is commonly used, with the detection wavelength set at the absorption maximum of the aniline (B41778) derivative to ensure high sensitivity ptfarm.pl.
Validation of the HPLC method is performed according to established guidelines to demonstrate its suitability for the intended purpose. Key validation parameters include selectivity, precision, accuracy, linearity, and the limits of detection (LOD) and quantification (LOQ) ptfarm.plresearchgate.net.
Selectivity: The ability of the method to separate the analyte from potential impurities and degradation products.
Precision: Assessed at different levels (repeatability and intermediate precision) by analyzing replicate injections of a standard solution, with results typically expressed as the relative standard deviation (RSD) researchgate.net.
Accuracy: The closeness of the measured value to the true value, often determined by recovery studies on spiked samples.
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration over a given range ptfarm.pl.
| Parameter | Condition/Value |
|---|---|
| Column | Octadecyl C18 (250 x 4.0 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 2.0) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 239 nm |
| Linearity Range | 5 - 200 µg/mL |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile compounds. While this compound itself is non-volatile due to its salt form, its free base, 2-propylaniline, is sufficiently volatile for GC analysis. The analysis can be performed by direct injection of a solution of the free base or after derivatization to enhance volatility and thermal stability.
According to EPA Method 8131 for aniline and its derivatives, GC with a specific detector, such as a nitrogen-phosphorus detector (NPD), is used for determination epa.gov. Capillary columns, such as those coated with SE-54, are suitable for separating aniline derivatives epa.gov. For purity assessment, GC can effectively separate 2-propylaniline from isomers and other structurally related impurities. When analyzing unfamiliar samples, the use of a secondary GC column with a different stationary phase or, ideally, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for unambiguous peak identification researchgate.netepa.gov.
For complex matrices, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution by employing two columns with different separation mechanisms nih.gov. This advanced technique is particularly useful for resolving co-eluting impurities that may not be separated by conventional single-column GC.
| Parameter | Condition |
|---|---|
| Column | 30 m x 0.25 mm fused silica capillary (e.g., SE-54) |
| Injection | Splitless |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Temperature gradient (e.g., 60°C to 280°C) |
| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) |
To confirm the stoichiometry of this compound and quantify the chloride counter-ion, Ion Chromatography (IC) is the method of choice. IC is a form of liquid chromatography that uses ion-exchange resins to separate ions based on their charge and interaction with the resin metrohmusa.com.
The method involves dissolving the salt in deionized water and injecting the solution into the ion chromatograph. An anion-exchange column is used to separate the chloride ion from other anions that may be present nih.gov. A conductivity detector, often used with a suppressor to reduce background conductivity from the eluent and enhance sensitivity, measures the concentration of the eluted chloride ion nih.govcdc.gov. The quantification is achieved by comparing the peak area of the chloride ion in the sample to a calibration curve prepared from standard solutions of known chloride concentration cdc.gov. Modern IC systems can offer high precision and low detection limits, making them ideal for the accurate quantification of the hydrochloride counter-ion metrohmusa.com.
Electrochemical Methods for Detection and Characterization
Electrochemical methods provide valuable information about the redox properties of molecules and offer highly sensitive detection pathways. For this compound, these techniques are used to study its oxidation behavior and to develop specialized sensors.
Cyclic Voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of electroactive species like aniline and its derivatives researchgate.netsrce.hr. A typical CV experiment involves scanning the potential of a working electrode (e.g., glassy carbon, platinum) in a solution containing the analyte and a supporting electrolyte, and measuring the resulting current srce.hrsemanticscholar.org.
The electrochemical oxidation of aniline derivatives typically involves the initial loss of an electron from the nitrogen atom to form a radical cation nih.gov. The resulting voltammogram provides key information, including the oxidation potential, which is influenced by substituents on the aromatic ring nih.gov. The reversibility of the redox process can also be assessed from the CV data semanticscholar.org. The study of aniline electropolymerization, which can be initiated by electrochemical oxidation, provides further insight into the compound's reactivity acs.orgmdpi.comnih.gov. Amperometry, which measures the current at a fixed potential, can be used for the sensitive quantification of the analyte following the determination of its oxidation potential by voltammetry.
| Parameter | Description | Typical Value/Observation |
|---|---|---|
| Working Electrode | Glassy Carbon (GCE), Platinum (Pt) | Peak potentials can be influenced by electrode material srce.hr |
| Supporting Electrolyte | Acidic medium (e.g., H₂SO₄) | Oxidation is typically studied in acidic conditions mdpi.com |
| Anodic Peak Potential (Ea) | Potential at which oxidation occurs | Irreversible oxidation peak observed for aniline researchgate.net |
| Mechanism | Formation of a radical cation | Leads to subsequent coupling reactions and polymerization nih.gov |
The ability of aniline derivatives to be electrochemically oxidized forms the basis for the development of sensitive electrochemical sensors scienoc.com. These sensors are typically fabricated by modifying the surface of a working electrode with a material that facilitates the detection of the target analyte.
One common approach is to use electropolymerization to form a conductive polymer film, such as polyaniline, on the electrode surface nih.gov. This modified electrode can then exhibit enhanced sensitivity and selectivity towards the analyte. The sensor's response is based on the change in the electrochemical signal (e.g., current) upon interaction with the analyte. Photoelectrochemical (PEC) sensors represent a newer class of devices that utilize photoactive materials on the electrode. These sensors generate a photocurrent upon light irradiation, which can be modulated by the presence of the target analyte, offering high sensitivity and low background noise mdpi.com. Research in this area focuses on developing novel electrode materials and sensor designs to improve performance characteristics such as sensitivity, selectivity, response time, and stability for the detection of aniline derivatives in various research contexts researchgate.net.
Compound Index
| Compound Name |
|---|
| This compound |
| 2-Propylaniline |
| Acetonitrile |
| Aniline |
| Chloride |
| Methanol |
| Polyaniline |
Spectrophotometric Methods for Quantitative and Qualitative Analysis
Spectrophotometric techniques are foundational in the analytical chemistry of aromatic compounds. These methods rely on the interaction of electromagnetic radiation with the analyte to provide both qualitative and quantitative data. For this compound, techniques such as UV-Visible and fluorescence spectroscopy are particularly relevant, offering simple, rapid, and cost-effective means of analysis.
UV-Visible Spectrophotometry for Electronic Transitions and Concentration Determination
UV-Visible spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. For aromatic amines like this compound, absorption in the UV region is primarily due to π → π* electronic transitions within the benzene (B151609) ring. The presence of the amino (-NH2) and propyl (-C3H7) substituents on the ring influences the energy of these transitions, causing characteristic shifts in the absorption maxima (λmax) compared to unsubstituted benzene. researchgate.netresearchgate.net
Qualitatively, the UV spectrum can help confirm the presence of the aromatic aniline structure. Quantitatively, the intensity of the absorption is directly proportional to the concentration of the compound in a solution, a relationship described by the Beer-Lambert Law (A = εbc), where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration. researchgate.net By measuring the absorbance of solutions with known concentrations, a calibration curve can be constructed to determine the concentration of unknown samples. samipubco.com This method is widely used in quality control for assessing the purity and concentration of bulk drug substances and formulations. researchgate.netresearchgate.net
Table 1: Representative UV-Visible Spectrophotometry Data for this compound
| Parameter | Value |
| Solvent | 0.1 M Hydrochloric Acid |
| Wavelength Maximum (λmax) | 285 nm |
| Molar Absorptivity (ε) | ~2100 L·mol⁻¹·cm⁻¹ |
| Linearity Range | 2 - 40 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
This interactive table contains hypothetical data based on typical values for aniline derivatives.
Fluorescence Spectroscopy of Derivatized Compounds
While some aniline derivatives exhibit native fluorescence, their quantum yields can be low. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, this compound can be chemically modified with a fluorescent labeling agent (a fluorophore). This process, known as derivatization, yields a product with significantly improved fluorescence properties. researchgate.net
Common derivatizing agents for primary amines include fluorescamine and o-phthaldialdehyde (OPA). These reagents react with the primary amino group of 2-propylaniline to form a highly fluorescent derivative. researchgate.net The analysis involves measuring the fluorescence intensity at a specific emission wavelength after exciting the sample at an appropriate excitation wavelength. The intensity of the emitted light is proportional to the concentration of the derivatized analyte, allowing for highly sensitive quantification, often at trace levels. nih.gov
Table 2: Spectrofluorometric Characteristics of a Derivatized Aniline Compound
| Parameter | Derivatizing Agent | Excitation λmax | Emission λmax | Application |
| 2-Propylaniline Derivative | Fluorescamine | ~390 nm | ~480 nm | Trace level quantification |
This interactive table presents typical wavelength values for fluorescamine-derivatized primary amines.
Hyphenated Analytical Techniques for Complex Mixture Analysis
Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of spectrometry. ajrconline.orgijprajournal.com These methods are indispensable for analyzing complex mixtures, such as reaction intermediates, final products containing impurities, or biological samples. For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the most powerful and widely used hyphenated techniques. rroij.com
LC-MS/MS for Trace Analysis and Impurity Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for detecting and quantifying trace-level impurities in pharmaceutical substances. resolvemass.cakuleuven.be The method first employs High-Performance Liquid Chromatography (HPLC) to separate this compound from related impurities, such as isomers (e.g., 3-propylaniline, 4-propylaniline), unreacted starting materials, or degradation products. wiley.com
Following separation, the components are introduced into a tandem mass spectrometer. The first mass analyzer selects the parent ion of the target analyte, which is then fragmented. The second mass analyzer detects specific fragment ions, creating a unique mass spectrum that serves as a chemical fingerprint for definitive identification. nih.gov This high specificity allows for accurate quantification even in the presence of co-eluting compounds. resolvemass.ca LC-MS/MS is a cornerstone of impurity profiling in drug development and manufacturing, ensuring the safety and quality of the final product. rroij.comkuleuven.be
Table 3: Illustrative LC-MS/MS Parameters for Impurity Profiling of this compound
| Parameter | Condition |
| LC System | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase | Gradient of Acetonitrile and 10 mM Ammonium (B1175870) Formate |
| Flow Rate | 0.3 mL/min |
| MS/MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Monitored Transition (Parent → Fragment) | e.g., m/z 136.2 → 119.2 |
| Potential Impurity | 4-Propylaniline (B1194406) (Isomer) |
| Impurity Transition (Parent → Fragment) | e.g., m/z 136.2 → 119.2 |
This interactive table provides example parameters for an LC-MS/MS method.
GC-MS/MS for Component Identification in Reaction Mixtures
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is exceptionally useful for the analysis of volatile and semi-volatile compounds in complex reaction mixtures. d-nb.info Since this compound is a salt and has low volatility, analysis typically requires its conversion to the free base, 2-propylaniline, prior to injection. epa.gov
In this technique, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. nih.gov Each separated component then enters the mass spectrometer for detection and identification. Similar to LC-MS/MS, the use of tandem mass spectrometry (MS/MS) allows for the selection of a parent ion and the monitoring of its characteristic fragment ions, providing high confidence in compound identification. d-nb.info This method is invaluable for monitoring reaction progress, identifying by-products, and optimizing synthesis conditions. researchgate.net
Table 4: Representative GC-MS/MS Data for Analysis of a Reaction Mixture Containing 2-Propylaniline
| Compound | Retention Time (min) | Parent Ion (m/z) | Key Fragment Ions (m/z) |
| 2-Propylaniline | 10.5 | 135 | 106, 77, 91 |
| Aniline (starting material) | 7.2 | 93 | 66, 77 |
| 1-Iodopropane (reagent) | 3.1 | 170 | 43, 127 |
This interactive table shows hypothetical data for the GC-MS/MS analysis of potential components in a synthesis reaction.
Q & A
Basic: What are the recommended safety protocols for handling 2-Propylaniline hydrochloride in laboratory settings?
Methodological Answer:
- Engineering Controls: Use local exhaust ventilation or closed systems to minimize inhalation exposure .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. For prolonged exposure, use respiratory protection (NIOSH-approved dust mask) .
- Emergency Measures: In case of skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .
- Storage: Store in a locked, well-ventilated area away from oxidizers and acids. Use secondary containment to prevent spills .
Basic: How can researchers verify the purity and structural identity of this compound?
Methodological Answer:
- Analytical Techniques:
- NMR Spectroscopy: Use H and C NMR to confirm the aromatic proton environment and propyl chain integration (e.g., δ ~6.5–7.2 ppm for aromatic protons, δ ~0.9–1.7 ppm for propyl groups) .
- Mass Spectrometry (MS): ESI-MS in positive ion mode should show a molecular ion peak at m/z 155.6 (CHN·HCl) .
- Elemental Analysis: Confirm %C, %H, %N, and %Cl align with theoretical values (e.g., C: 58.85%, H: 7.68%) .
Advanced: How do reaction conditions influence the dominance of hydrodenitrogenation (HDN) pathways involving this compound?
Methodological Answer:
- Pressure Effects: At <31 atm H , the 2-propylaniline pathway dominates due to reduced hydrogen availability for cyclohexylamine formation. At >78 atm H , hydrogenation to 2-propylcyclohexylamine becomes prevalent .
- Temperature Impact: Higher temperatures (>350°C) favor C-N bond cleavage over hydrogenation. Below 300°C, intermediates like 2-propylaniline accumulate .
- Catalyst Selection: Ni-Mo/γ-AlO catalysts enhance HDN efficiency by balancing hydrogenation and denitrogenation active sites .
Table 1: Cyclohexylamine:Propylaniline Ratios at Varying Conditions
| Temperature (°C) | Pressure (atm) | Ratio (Cyclohexylamine:Propylaniline) |
|---|---|---|
| 300 | 10 | 0.5:1 |
| 350 | 78 | 2:1 |
| 400 | 150 | 5:1 |
| Data interpolated from HDN studies |
Advanced: How should researchers address contradictions in HDN experimental data (e.g., unexpected intermediate ratios)?
Methodological Answer:
- Systematic Validation:
- Replicate Experiments: Confirm reproducibility under identical conditions (catalyst batch, H purity).
- Analytical Cross-Checks: Use GC-MS or HPLC to rule out co-eluting peaks or degradation products .
- Control for Catalyst Deactivation: Monitor catalyst activity over time via BET surface area analysis or TEM .
- Computational Modeling: Apply density functional theory (DFT) to predict intermediate stability and reaction barriers under disputed conditions .
Basic: What are the best practices for synthesizing this compound at laboratory scale?
Methodological Answer:
- Retrosynthetic Approach: Start from o-nitropropylbenzene. Reduce the nitro group to an amine using Fe/HCl, followed by HCl neutralization .
- Stepwise Protocol:
- Nitro Reduction: React o-nitropropylbenzene (10 mmol) with Fe powder (20 mmol) in 6M HCl under reflux (3 hrs).
- Isolation: Filter and basify with NaOH to precipitate 2-propylaniline.
- Salt Formation: Add concentrated HCl dropwise to the free base in ethanol, then crystallize .
Advanced: How can computational tools aid in optimizing synthetic routes for this compound?
Methodological Answer:
- AI-Powered Synthesis Planning: Tools like Reaxys or Pistachio analyze reaction databases to propose one-step routes (e.g., direct amination of 2-propylbenzene via Buchwald-Hartwig coupling) .
- Reaction Feasibility Scoring: Evaluate predicted yields and side reactions using transition-state modeling (e.g., Gaussian 16) .
Advanced: What experimental design principles ensure robust preclinical data for this compound studies?
Methodological Answer:
- NIH Guidelines Compliance:
- Negative Controls: Include uncatalyzed reactions and solvent-only groups to isolate background effects .
Basic: What regulatory considerations apply to this compound in research?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
